3-(Pyridin-2-YL)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives, characterized by a pyridine ring attached to a piperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases, which are crucial targets in cancer therapy.
This compound can be synthesized through various methods involving the reaction of piperazine with pyridine derivatives. It is commercially available from chemical suppliers and has been studied extensively in research for its pharmacological properties.
3-(Pyridin-2-YL)piperazin-2-one is classified under:
The synthesis of 3-(Pyridin-2-YL)piperazin-2-one typically involves a multi-step process:
Technical details reveal that optimizing reaction conditions, such as temperature and solvent choice, can significantly affect yield and purity .
The molecular structure of 3-(Pyridin-2-YL)piperazin-2-one consists of:
The compound's structure can be represented by its SMILES notation: C1CN(CC(=O)N1)C2=CC=CC=N2
.
3-(Pyridin-2-YL)piperazin-2-one participates in several chemical reactions:
Technical details indicate that the compound's reactivity can be modulated by substituents on the aromatic rings, influencing both yield and selectivity in synthetic pathways .
The mechanism of action of 3-(Pyridin-2-YL)piperazin-2-one primarily involves its interaction with specific protein kinases. It binds to the ATP-binding site of these kinases, inhibiting their activity and thus interfering with cellular signaling pathways that regulate cell proliferation and survival.
Studies have shown that this compound exhibits significant inhibitory activity against kinases involved in cancer progression, such as Monopolar Spindle 1 and Aurora kinases. Elucidation of binding modes through X-ray crystallography has provided insights into its mechanism .
Relevant data from studies indicate that the compound exhibits stability under various conditions but may degrade under extreme pH levels or temperatures .
3-(Pyridin-2-YL)piperazin-2-one has several applications in scientific research:
CAS No.: 3385-78-2
CAS No.: 23509-16-2
CAS No.: 2226-71-3
CAS No.:
CAS No.: 16670-83-0